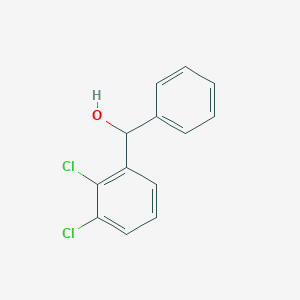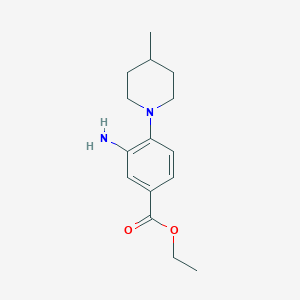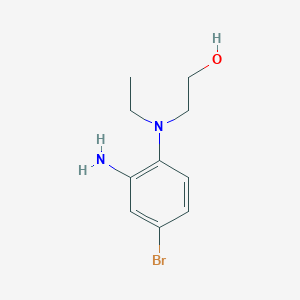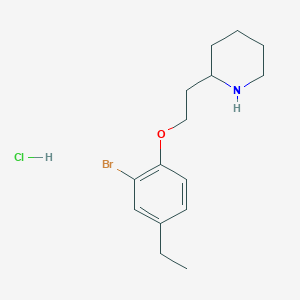![molecular formula C16H25BrClNO B1441770 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219948-92-1](/img/structure/B1441770.png)
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the CAS number 1219948-92-1 . It is widely used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular formula of this compound is C16H25BrClNO . The InChI code is 1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. The molecular formula is C16H25BrClNO and the average mass is 362.733 Da .Scientific Research Applications
Novel Copolymers and Chemical Synthesis
Research has explored the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, a category to which the compound is closely related. These copolymers were synthesized through a process involving piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate. The resulting materials were characterized by various techniques (e.g., IR, NMR, GPC, DSC, TGA) and found to decompose in a two-step process, indicating their potential utility in materials science for applications requiring specific thermal properties or decomposition behaviors (Kharas et al., 2016).
Vasodilation Properties and Anticancer Activity
Another research area focuses on the potential biological activities of compounds bearing structural similarities to "3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride". Studies on derivatives of piperidine and pyridinecarboxylates have shown considerable vasodilation properties, highlighting the potential therapeutic applications of these compounds in treating cardiovascular conditions (Girgis et al., 2008). Furthermore, research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has identified strong anticancer agents, suggesting a promising avenue for developing new anticancer drugs (Rehman et al., 2018).
Halogen Bearing Phenolic Chalcones
Investigations into the bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases have revealed potential cytotoxic effects against cancer cells. This research suggests that compounds structurally related to "this compound" could serve as lead molecules for developing anticancer drugs, with specific focus on their selective toxicity towards tumor cells (Yamali et al., 2016).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. It is mentioned that it is suitable for studying various biological processes and developing potential therapeutic interventions.
Safety and Hazards
properties
IUPAC Name |
3-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-2-4-14-11-15(17)6-7-16(14)19-10-8-13-5-3-9-18-12-13;/h6-7,11,13,18H,2-5,8-10,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMIIYGAEMQRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)


![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)


![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
